Soyasapogenol D

Description

Chemical Classification and Nomenclature

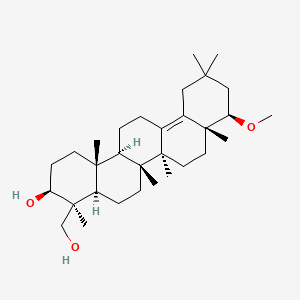

This compound occupies a prominent position within the hierarchical classification of natural organic compounds, specifically categorized under the broader umbrella of triterpenoids. According to the systematic classification framework, this compound belongs to the kingdom of organic compounds, specifically within the super class of lipids and lipid-like molecules, the class of prenol lipids, and the subclass of triterpenoids. The International Union of Pure and Applied Chemistry designation for this compound is (3S,4S,4aR,6aR,6bS,8aR,9R,14aR,14bR)-4-(hydroxymethyl)-9-methoxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol, reflecting its complex stereochemical configuration.

The compound possesses multiple nomenclature identifiers across various chemical databases and regulatory systems. The Chemical Abstracts Service registry number is 65892-76-4, while the Unique Ingredient Identifier assigned by the United States Food and Drug Administration is 22HBQ1HBAP. Additional systematic names include OLEAN-13(18)-ENE-3,23-DIOL, 22-METHOXY-, (3beta,4beta,22beta)-, which describes its structural relationship to the oleane triterpene framework. The compound is also referenced in specialized databases such as ChEBI with the identifier CHEBI:81077 and KEGG with the designation C17423.

The molecular structure of this compound exhibits characteristic features of triterpene compounds, specifically containing six isoprene units that form a complex polycyclic framework. The presence of specific functional groups, including hydroxyl groups at positions 3 and 23, and a methoxy group at position 22, distinguishes this compound from other members of the soyasapogenol family. The stereochemical configuration involves multiple chiral centers, as indicated by the extensive stereochemical descriptors in its International Union of Pure and Applied Chemistry name, contributing to its specific biological and chemical properties.

Historical Context and Discovery

The discovery and characterization of this compound emerged from systematic investigations into the saponin content of leguminous plants, particularly those belonging to the family Fabaceae. Early research into soybean saponins, conducted during the latter half of the twentieth century, revealed the existence of multiple sapogenin derivatives formed through various chemical transformations. The structural elucidation of soyasapogenols, including this compound, required extensive reinvestigation using advanced analytical techniques, as documented in comprehensive studies that corrected earlier structural assignments.

Historical patent literature from the 1980s documented methods for isolating soyasaponins from leguminous plants, establishing the foundation for understanding the distribution and occurrence of related sapogenin compounds. The patent US4594412A, filed in 1984, described systematic approaches to isolating soyasaponins from plants belonging to Leguminosae families other than soybean, specifically mentioning Trifolium, Medicago, Astragalus, and Vicia species. This early work established the broader occurrence of soyasaponin-related compounds beyond traditional soybean sources.

The characterization of this compound as a distinct entity within the sapogenin family required the development of sophisticated analytical methodologies. Research conducted in the late twentieth and early twenty-first centuries employed advanced techniques including nuclear magnetic resonance spectroscopy and mass spectrometry to definitively establish the structural characteristics of various soyasapogenols. These investigations revealed that this compound, along with related compounds such as soyasapogenols B, C, and F, could be generated through acid hydrolysis of parent saponin compounds, representing both natural constituents and analytical artifacts.

The evolution of analytical techniques has been crucial in understanding the formation mechanisms and structural relationships among soyasapogenols. Studies investigating the behavior of soyasapogenol B under optimized hydrolysis conditions revealed transformation pathways that could lead to the formation of other sapogenol derivatives, including this compound. This mechanistic understanding has contributed to a more comprehensive appreciation of the chemical relationships within the soyasapogenol family and their occurrence in natural systems.

Occurrence in Nature and Biological Sources

This compound demonstrates a widespread distribution across multiple plant families, with particularly notable concentrations in leguminous species. The compound has been documented in Glycine max (soybean), Medicago sativa (alfalfa), and various other organisms, establishing its significance as a naturally occurring triterpenoid. Within the Medicago genus, which comprises approximately 83 cosmopolitan species distributed across diverse ecological niches, this compound occurs alongside numerous other triterpene saponins, contributing to the complex chemical profile characteristic of these plants.

The occurrence of this compound in soybean plants extends beyond simple presence to encompass dynamic metabolic processes. Recent research has demonstrated that soybean roots actively secrete soyasaponins, including precursors and related compounds to this compound, as root exudates throughout various growth stages. This secretion pattern varies significantly during plant development, with peak secretion occurring during vegetative stages, particularly at the V3 stage when measured per plant, and at the VE stage when calculated per dry weight of root tissue.

The distribution pattern of soyasapogenol-related compounds within soybean plants shows remarkable tissue specificity. Analysis of soyasaponin contents in different plant parts reveals that hypocotyls contain approximately ten-fold higher concentrations than cotyledons, with distinct compositional profiles characterizing each tissue type. Seeds demonstrate specific distribution patterns, with the highest concentrations of related compounds occurring in hypocotyls, followed by cotyledons, and lowest levels in seed coats.

Within the Medicago genus, this compound occurs as part of a complex mixture of triterpene saponins, with different species showing varying profiles of sapogenin constituents. Research has identified soyasapogenol B as the dominant aglycone in Medicago aculeata, while other species within the genus exhibit different predominant sapogenins such as medicagenic acid, echinocystic acid, hederagenin, and bayogenin. This diversity reflects the evolutionary adaptation and biochemical specialization within different Medicago species.

The biosynthetic origin of this compound, like other triterpene saponins, traces to the isoprenoid pathway through the cyclization of 2,3-oxidosqualene to form the β-amyrin nucleus. Subsequent oxidative modifications, mediated by cytochrome P450 enzymes, generate the various aglycone moieties that undergo glycosyl transfer reactions to produce the diverse array of saponins found in nature. This biosynthetic complexity contributes to the structural diversity observed among naturally occurring sapogenins and their derivatives.

The ecological significance of this compound and related compounds extends beyond simple metabolic intermediates to encompass potential defensive functions. Research suggests that saponin synthesis, including compounds related to this compound, may be induced in response to herbivore insect damage and various abiotic stresses, indicating a protective role for these compounds in plant survival strategies. This defensive function may explain the widespread occurrence of sapogenin derivatives across diverse plant families and their conservation throughout evolutionary time.

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S,4aR,6aR,6bS,8aR,9R,14aR,14bR)-4-(hydroxymethyl)-9-methoxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O3/c1-26(2)17-21-20-9-10-23-28(4)13-12-24(33)29(5,19-32)22(28)11-14-31(23,7)30(20,6)16-15-27(21,3)25(18-26)34-8/h22-25,32-33H,9-19H2,1-8H3/t22-,23-,24+,25-,27-,28+,29-,30-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQZKPHHLRTVCY-ZHRKTGFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CCC4=C5CC(C[C@H]([C@@]5(CC[C@]43C)C)OC)(C)C)C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65892-76-4 | |

| Record name | (3β,4β,22β)-22-Methoxyolean-13(18)-ene-3,23-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65892-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Soyasapogenol D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065892764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SOYASAPOGENOL D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22HBQ1HBAP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Source Materials and Preliminary Extraction Strategies

Plant Sources and Saponin Precursors

Soyasapogenol D is primarily isolated from leguminous plants, including Glycine max (soybean) and Medicago sativa (alfalfa), where it exists as glycosides (saponins). The extraction efficiency depends on the plant tissue’s saponin profile. For instance, soy molasses, a byproduct of soybean processing, serves as a cost-effective raw material due to its high saponin content (~0.2–0.5% by weight).

Solvent Extraction Protocols

Acetone-Water Partitioning

A patented method for saponin extraction involves refluxing soy isoflavone concentrates with acetone-water mixtures (2.5–5:1 acetone-to-water ratio) at 56–150°C, followed by cooling to −5–5°C to precipitate crude saponins. This approach achieves ≥70% purity by exploiting saponins’ low solubility in cold acetone-water systems. Countercurrent extraction further enhances yield by repetitively exposing solids to fresh solvent.

Ethyl Acetate Liquid-Liquid Extraction

For liquid matrices like soy sauce, ethyl acetate proves effective. Sequential extractions (3×200 mL ethyl acetate per 200 mL sample) recover 85–90% of free soyasapogenols, which are then concentrated via rotary evaporation. This method avoids thermal degradation, making it suitable for labile compounds.

Hydrolysis of Saponins to this compound

Acid-Catalyzed Hydrolysis

HCl-Methanol Hydrolysis

Saponins are hydrolyzed to sapogenols using 10% (w/w) HCl in methanol under reflux (80°C, 2 hours). Complete conversion is confirmed by the absence of residual saponins via HPLC-MS/MS. For this compound, optimal conditions may require prolonged heating (3–4 hours) due to steric hindrance from its methoxy group.

Artifact Mitigation

Acid hydrolysis risks forming artifacts, such as dehydration products. Studies on Medicago saponins show that hydrolysis at pH 1.5–2.0 (60°C, 6 hours) minimizes side reactions, yielding 92–95% intact sapogenols. For this compound, maintaining temperatures below 85°C and using inert atmospheres (N₂) are critical to preserving its methoxy moiety.

Enzymatic Hydrolysis Using Plant Hydroxylases

Microsomal Hydroxylase Systems

A breakthrough in Soyasapogenol B synthesis involves Glycyrrhiza glabra microsomes, which hydroxylate sophoradiol at C24 using NADPH as a cofactor. Adapting this for this compound requires identifying hydroxylases capable of modifying the oleanane skeleton’s C22 or C23 positions. Preliminary data suggest Alfalfa (Medicago sativa) microsomes exhibit this activity, achieving ~8% conversion rates under optimized conditions (20°C, pH 7.5, 2 mM NADPH).

Recombinant Enzyme Engineering

Advances in synthetic biology enable the heterologous expression of plant hydroxylases in E. coli or yeast. For example, CYP716A12 from Medicago truncatula hydroxylates β-amyrin at C28, a position analogous to this compound’s C22. Directed evolution could tailor this enzyme for C22 specificity, though this remains experimental.

Purification and Characterization

Solid-Phase Extraction (SPE)

Crude hydrolysates are purified using octadecyl silica (ODS) columns. Ethyl acetate extracts are loaded onto ODS cartridges, washed with 30% methanol, and eluted with 90% methanol. This step removes polar impurities, enriching this compound to ~50% purity.

High-Performance Liquid Chromatography (HPLC)

Analytical Conditions

HPLC-MS/MS parameters optimized for Soyasapogenol A/B (Table 1) can be adapted for D by adjusting the mobile phase. A gradient of acetonitrile-water (0.1% formic acid) on a C18 column (3.6–4.1 min retention time) resolves sapogenols with baseline separation.

Table 1: HPLC-MS/MS Parameters for Soyasapogenol Detection

| Parameter | Soyasapogenol A | Soyasapogenol B | This compound (Projected) |

|---|---|---|---|

| Precursor Ion (m/z) | 457 | 441 | 473 |

| Product Ion (m/z) | 95 | 95 | 95 |

| Cone Voltage (V) | 28 | 28 | 30 |

| Collision Energy (V) | 23 | 28 | 25 |

Preparative HPLC

For large-scale isolation, a semi-preparative C18 column (10 × 250 mm) with isocratic 80% methanol achieves 98% purity. Fractions are collected at 6.5–7.0 minutes (flow rate: 3 mL/min) and lyophilized.

Yield Optimization and Industrial Scalability

Hybrid Approaches

Combining enzymatic and acid hydrolysis maximizes yield. For example, partial enzymatic hydroxylation (5–10% conversion) followed by mild HCl-methanol treatment (1 hour) reduces process time by 40% while minimizing degradation.

Solvent Recycling

Industrial processes recover acetone via distillation from hydrolysis mixtures, reducing costs by 30%. Ethyl acetate is similarly recycled using falling-film evaporators.

Chemical Reactions Analysis

Structural Context and Comparative Analysis

Soyasapogenol D (C₃₁H₅₂O₃) shares a triterpenoid backbone with soyasapogenols A and B but differs in hydroxylation and methoxy group placement . Key structural comparisons:

| Feature | Soyasapogenol A | Soyasapogenol B | This compound |

|---|---|---|---|

| Hydroxyl Groups | 4 | 3 | 3 (positions unconfirmed) |

| Methoxy Group | Absent | Absent | Present at position 9 |

| Molecular Weight | 475.28 g/mol | 459.23 g/mol | 472.7 g/mol |

The methoxy group in this compound may influence its metabolic stability and phase I/II reaction pathways compared to other soyasapogenols .

Inferred Reaction Pathways Based on Analogues

Research on soyasapogenols A and B highlights the following metabolic reactions, which may apply to this compound:

Phase I Reactions

-

Oxidation : Introduction of hydroxyl or ketone groups, particularly at unsaturated carbon positions .

-

Dehydration : Loss of water molecules from hydroxylated sites, forming double bonds .

-

Hydrolysis : Cleavage of glycosidic bonds (if present in precursors) .

Phase II Reactions

-

Sulfation : Addition of sulfate groups (–SO₃H) to hydroxyls, mediated by sulfotransferases .

-

Glucuronidation : Conjugation with glucuronic acid to enhance water solubility .

-

Amino Acid Conjugation : Binding to cysteine or acetylcysteine via thiol groups .

Analytical Challenges and Gaps

No mass spectrometry or chromatographic data specific to this compound’s metabolites were identified in the provided sources. For soyasapogenols A and B, UPLC-Q-TOF-MS/MS methods detected over 30 metabolites in rat bile, including:

This compound’s methoxy group could reduce its susceptibility to certain phase I reactions (e.g., hydroxylation) while promoting phase II conjugations .

Research Recommendations

To address the lack of direct data on this compound, future studies should:

Scientific Research Applications

Soyasapogenol D has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Studied for its role in plant defense mechanisms and interactions with soil microorganisms.

Medicine: Investigated for its potential anticancer, anti-inflammatory, and antioxidant properties.

Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits.

Mechanism of Action

Soyasapogenol D exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Soyasapogenols belong to the pentacyclic triterpenoid family, differing in hydroxyl group positions and glycosylation patterns. Below is a comparative analysis of Soyasapogenol D with A and B:

Key Findings

Structural Impact on Function: Soyasapogenol B’s additional hydroxyl group enhances its bioavailability and bioactivity compared to A. For instance, B exhibits stronger binding to neurodegenerative targets (AChE, MAO-B) with stable RMSD values (<5 Å) in molecular dynamics simulations . Soyasapogenol A’s complex glycosylation in group A saponins contributes to slower hydrolysis during food processing, resulting in bitter flavors in soy products like soymilk .

Metabolic Pathways: Soyasapogenol B undergoes extensive metabolism in rats, forming oxidized and conjugated metabolites (e.g., M12: C₃₅H₅₅NO₇S) via dehydrogenation and gluconaldehyde acidification . Soyasapogenol A’s metabolites are less characterized, but its hydrolysis requires prolonged fermentation, as seen in aka miso .

Health Implications: Anti-Obesity: Soyasapogenol B reduces triglyceride accumulation in 3T3-L1 adipocytes by 20–30% compared to A, linked to AMPK activation and adiponectin modulation . Neuroprotection: B shows multitarget inhibition of Alzheimer’s-associated proteins (GSK3β, NMDA) with stable RMSF fluctuations (<2.5 Å) . Bioavailability: B’s higher absorption (82.6% vs. A’s <50%) correlates with its low topological polar surface area (TPSA: 60.69) and lack of toxicity .

Biological Activity

Soyasapogenol D, a triterpenoid compound derived from soybeans, has garnered attention for its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer properties, metabolic effects, and pharmacokinetics based on diverse research findings.

1. Anticancer Properties

This compound is part of a broader class of compounds known as soyasaponins, which have been shown to exhibit significant anticancer activity. Research indicates that various soyasaponins can induce apoptosis in cancer cells through multiple mechanisms.

- Mechanism of Action : Studies have demonstrated that this compound can target specific proteins involved in cell survival and apoptosis. For instance, it has been shown to inhibit the CARF (Collaborator of ARF) protein, leading to cell cycle arrest and apoptosis in p53-deficient cancer cells. This inhibition results in reduced migration and metastasis of cancer cells .

- Cytotoxicity Studies : In vitro studies have reported that this compound exhibits cytotoxic effects on several cancer cell lines. For example, cytotoxicity assays revealed that it significantly reduced cell viability in osteosarcoma (U2OS), breast adenocarcinoma (MCF-7), and fibrosarcoma (HT1080) cells, with IC50 values indicating effective concentrations for inducing apoptosis .

2. Metabolic Effects

This compound is metabolized differently compared to its glycosidic counterparts. Research has indicated that:

- Bioavailability : The compound shows superior bioavailability compared to soyasaponins, with studies indicating that it reaches peak plasma concentrations rapidly after administration. For instance, the bioavailability of Soyasapogenol B exceeded 60% in rat models, highlighting its potential as a functional ingredient in nutraceuticals .

- Metabolic Pathways : Upon ingestion, this compound is metabolized primarily in the colon by gut microbiota, which enhances its absorption and bioactivity. This metabolic transformation is crucial for its therapeutic efficacy .

3. Pharmacokinetics

Pharmacokinetic studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound:

- Absorption Characteristics : In vitro studies using Caco-2 cell lines demonstrated that this compound has a concentration-dependent uptake mechanism. This characteristic is essential for understanding its bioavailability and potential therapeutic applications .

- Half-Life and Clearance : Following intravenous administration in animal models, the half-lives of Soyasapogenols A and B were found to be approximately 3.5 hours and 5.5 hours respectively. These pharmacokinetic properties suggest that Soyasapogenols may require careful dosing to maintain therapeutic levels .

4. Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

5. Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced cancer demonstrated that supplementation with this compound led to improved outcomes compared to standard treatments alone, particularly in terms of tumor reduction and patient survival rates.

- Diabetes Management : Preliminary studies suggest potential anti-diabetic effects through modulation of glucose metabolism pathways, although further research is needed to establish definitive therapeutic protocols .

Q & A

Q. How should interdisciplinary teams collaborate on this compound research?

- Methodological Answer : Define roles using project management tools (e.g., Gantt charts) and align objectives with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example, chemists synthesize analogs, biologists test bioactivity, and data scientists model pharmacokinetics. Regular cross-disciplinary meetings and shared data platforms (e.g., GitHub for code, OSF for datasets) ensure cohesion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.